molecular formula C12H18N4 B11889031 1,7-Diazaspiro[4.4]nonane, 1-methyl-7-pyrazinyl- CAS No. 646056-28-2

1,7-Diazaspiro[4.4]nonane, 1-methyl-7-pyrazinyl-

Cat. No.: B11889031
CAS No.: 646056-28-2
M. Wt: 218.30 g/mol
InChI Key: DSMSPUXVMPEGNP-UHFFFAOYSA-N
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Description

1-Methyl-7-(pyrazin-2-yl)-1,7-diazaspirononane is a heterocyclic compound that features a spiro structure, incorporating both pyrazine and diazaspirononane moieties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-7-(pyrazin-2-yl)-1,7-diazaspirononane typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyrazine derivatives with diazaspirononane precursors in the presence of a suitable catalyst. The reaction conditions often involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-7-(pyrazin-2-yl)-1,7-diazaspirononane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Methyl-7-(pyrazin-2-yl)-1,7-diazaspirononane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Methyl-7-(pyrazin-2-yl)-1,7-diazaspirononane involves its interaction with specific molecular targets. The pyrazine moiety can interact with various enzymes or receptors, modulating their activity. The spiro structure may enhance the compound’s stability and binding affinity to its targets, leading to its observed biological effects .

Comparison with Similar Compounds

  • 1-Methyl-7-(pyridin-2-yl)-1,7-diazaspirononane
  • 1-Methyl-7-(quinolin-2-yl)-1,7-diazaspirononane
  • 1-Methyl-7-(pyrimidin-2-yl)-1,7-diazaspirononane

Uniqueness: 1-Methyl-7-(pyrazin-2-yl)-1,7-diazaspirononane is unique due to the presence of the pyrazine ring, which imparts distinct electronic properties compared to its analogs.

Properties

CAS No.

646056-28-2

Molecular Formula

C12H18N4

Molecular Weight

218.30 g/mol

IUPAC Name

1-methyl-7-pyrazin-2-yl-1,7-diazaspiro[4.4]nonane

InChI

InChI=1S/C12H18N4/c1-15-7-2-3-12(15)4-8-16(10-12)11-9-13-5-6-14-11/h5-6,9H,2-4,7-8,10H2,1H3

InChI Key

DSMSPUXVMPEGNP-UHFFFAOYSA-N

Canonical SMILES

CN1CCCC12CCN(C2)C3=NC=CN=C3

Origin of Product

United States

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